3-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound that features a fluorinated aromatic ring and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. This reaction proceeds through an aldol condensation followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, and advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(4-Fluorophenyl)-2,2-dimethylpropane.
Substitution: Formation of 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-ol.
Scientific Research Applications
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol
- 3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol
- 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Uniqueness
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological systems, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H15FO |
---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H15FO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
PNLHPZFIBGXSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)CO |
Origin of Product |
United States |
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